molecular formula C11H14ClN3O2 B1379520 3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 1417348-88-9

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No. B1379520
M. Wt: 255.7 g/mol
InChI Key: BMMKKIIGJFIGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecule contains a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. It also has an aminoethyl group attached to the 3-position and a methyl group attached to the 1-position of the quinazoline core .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinazolines are generally stable compounds. They are typically solids at room temperature and are soluble in common organic solvents .

Scientific Research Applications

  • Chemical Synthesis and Molecular Rearrangement:

    • 3-Aminoquinoline-2,4-diones have been stereoselectively reduced to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. Subsequent conversion to other compounds like 3,3a-dihydrooxazolo[4,5-c]quinoline-2,4(5H,9bH)-diones and the deamination of these products has been explored, leading to a variety of compounds including 3-alkyl/aryl-2,3-dihydro-1H-indol-2-ones (Klásek, Lyčka, Rouchal, Rudolf, & Růžička, 2014).
  • Catalysis and Synthesis of Derivatives:

    • Research has demonstrated the use of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as an effective catalytic system for the synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions, highlighting its potential in efficient and environmentally friendly chemical synthesis (Kefayati, Asghari, & Khanjanian, 2012).
  • Structural and Molecular Analysis:

    • The crystal structure of related quinazoline derivatives, such as 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, has been analyzed, providing insights into the molecular configuration and bonding characteristics of these compounds, which are critical for understanding their chemical behavior and potential applications (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
  • Pharmacological Potential:

Future Directions

Quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic routes, novel derivatives, and potential applications in medicine .

properties

IUPAC Name

3-(2-aminoethyl)-1-methylquinazoline-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMKKIIGJFIGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride

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